Welcome to the BenchChem Online Store!
molecular formula C12H13FO B8468091 4-(p-Fluorophenyl)-3-cyclohexen-1-ol

4-(p-Fluorophenyl)-3-cyclohexen-1-ol

Cat. No. B8468091
M. Wt: 192.23 g/mol
InChI Key: URHNMDLUYXABOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03960961

Procedure details

A solution of 0.065 mole of 4-(p-fluorophenyl)-3-cyclohexen-1-one (obtained as in Example 7) and 6 g. of sodium borohydride in 130 ml. of ethanol is stirred at room temperature for about 5 hours. The bulk of the solvent is removed on a rotary evaporator and the residue diluted with water. The precipitated solid is collected on a filter and recrystallized from Skellysolve B to give a 96% yield of 4-(p-fluorophenyl)-3-cyclohexen-1-ol having a melting point of 73° to 74.5° C.
Quantity
0.065 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH:9]=2)=[CH:4][CH:3]=1.[BH4-].[Na+]>C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.065 mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CCC(CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bulk of the solvent is removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
the residue diluted with water
CUSTOM
Type
CUSTOM
Details
The precipitated solid is collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
recrystallized from Skellysolve B

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CCC(CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.